molecular formula C20H18N2O6S2 B6136580 3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B6136580
M. Wt: 446.5 g/mol
InChI Key: JUWKUKCVGVDZIW-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonyl group, two methyl groups, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with 2,5-dimethylbenzenesulfonamide under controlled conditions . The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler compound with a similar sulfonamide group but lacking the additional methyl and nitrophenyl groups.

    N-(3-nitrophenyl)benzenesulfonamide: Similar structure but without the dimethyl groups.

    2,5-Dimethylbenzenesulfonamide: Contains the dimethyl groups but lacks the nitrophenyl group.

Uniqueness

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and nitrophenyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

3-(benzenesulfonyl)-2,5-dimethyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S2/c1-14-11-19(29(25,26)18-9-4-3-5-10-18)15(2)20(12-14)30(27,28)21-16-7-6-8-17(13-16)22(23)24/h3-13,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWKUKCVGVDZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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